molecular formula C12H15NO2 B14183212 3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile CAS No. 922735-23-7

3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile

Katalognummer: B14183212
CAS-Nummer: 922735-23-7
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: BYFNKXKGWNBNCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is an organic compound that features a hydroxy group, a methoxy group attached to a phenyl ring, and a butanenitrile chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and butanenitrile.

    Methoxylation: The 4-methylphenol undergoes methoxylation to introduce the methoxy group at the para position.

    Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxy group at the meta position.

    Nitrile Introduction: Finally, the butanenitrile chain is introduced through a suitable reaction, such as a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-[(4-methylphenyl)methoxy]butanenitrile.

    Reduction: Formation of 3-hydroxy-4-[(4-methylphenyl)methoxy]butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a butanenitrile chain.

    4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is unique due to the combination of its functional groups and the specific arrangement of these groups on the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

922735-23-7

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

3-hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile

InChI

InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)8-15-9-12(14)6-7-13/h2-5,12,14H,6,8-9H2,1H3

InChI-Schlüssel

BYFNKXKGWNBNCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COCC(CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.